molecular formula C23H23N3O3 B2946563 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one CAS No. 361479-91-6

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

Cat. No.: B2946563
CAS No.: 361479-91-6
M. Wt: 389.455
InChI Key: UGFPQOUHYKRAHS-UHFFFAOYSA-N
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Description

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds similar to "3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one". For instance, Prasath et al. (2015) reported the efficient ultrasound-assisted synthesis and biological investigations of pyrazole-appended quinolinyl chalcones, highlighting their antimicrobial properties and moderate antioxidant activity (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015). Similarly, Godhani et al. (2013) explored the thermo-physical properties of 1,3,4-oxadiazole derivatives, providing insights into how structural modifications affect various thermodynamic parameters (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Biological Activities

Several studies have examined the potential biological activities of compounds structurally related to "this compound". Şener et al. (2018) synthesized a series of 2,4-dihydroxyquinoline derived disazo dyes and evaluated their DNA protection, antimicrobial, and anticancer activities, finding that certain compounds exhibited significant effects on bacterial and cancer cell lines (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).

Corrosion Inhibition

Lgaz et al. (2020) investigated the role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating high inhibition efficiency and suggesting a potential application for these compounds in protecting industrial materials (Lgaz, Saha, Chaouiki, Bhat, Salghi, Shubhalaxmi, Banerjee, Ali, Khan, & Chung, 2020).

Antioxidant and Anti-inflammatory Activities

Kumar et al. (2017) developed an efficient synthesis of 3-acetyl-4-arylquinoline-based enaminones and their derivatives, evaluating their antioxidant and anti-inflammatory activities. This study highlights the potential therapeutic applications of these compounds (Kumar & Vijayakumar, 2018).

Properties

IUPAC Name

3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPQOUHYKRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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